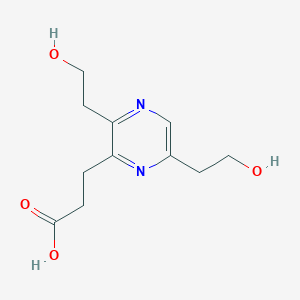

3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid

描述

3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid (molecular formula: C₁₂H₁₈N₂O₅, exact mass: 282.12 g/mol) is a pyrazine derivative featuring two 2-hydroxyethyl substituents at the 3- and 6-positions of the pyrazine ring, with a propanoic acid side chain at the 2-position. Its synthesis and structural analogs have been explored in recent literature, particularly in studies involving cytotoxicity and metabolic stability .

Structure

3D Structure

属性

IUPAC Name |

3-[3,6-bis(2-hydroxyethyl)pyrazin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-5-3-8-7-12-9(4-6-15)10(13-8)1-2-11(16)17/h7,14-15H,1-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAQLPWVJYSQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)CCO)CCC(=O)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538505 | |

| Record name | 3-[3,6-Bis(2-hydroxyethyl)pyrazin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96681-85-5 | |

| Record name | 3,6-Bis(2-hydroxyethyl)-2-pyrazinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96681-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3,6-Bis(2-hydroxyethyl)pyrazin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid typically involves the reaction of pyrazine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of hydroxyethyl groups to the pyrazine ring. The resulting intermediate is then reacted with a propanoic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrazine derivatives.

科学研究应用

3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups and the pyrazine ring play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the interaction .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Hydrophilicity and Solubility

- The target compound’s 2-hydroxyethyl groups and carboxylic acid moiety enhance water solubility compared to analogs with hydrophobic substituents (e.g., acetylpiperidine in or methoxycarbonyl in ).

Cytotoxicity and Bioactivity

- The target compound and its analog 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid () both exhibit cytotoxicity (~43% mortality at 0.1 mg/mL) in brine shrimp assays, suggesting shared mechanisms of action via reactive oxygen species (ROS) generation .

- In contrast, 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid lacks cytotoxicity data but may target enzymes like proteases due to its acetylpiperidine group.

Chemical Reactivity

- The diazenyl-hydrazinylidene analog exhibits strong electron-withdrawing effects, making it prone to photodegradation, unlike the stable hydroxyethyl groups in the target compound.

生物活性

3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid, with the CAS number 96681-85-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₆N₂O₄

- Molecular Weight : 240.256 g/mol

- Structure : The compound features a pyrazine ring substituted with hydroxyethyl groups, contributing to its biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biochemical pathways.

Inhibition of PI3-Kinase

One of the most significant activities of this compound is its inhibition of Class I PI3-kinase enzymes. This family of enzymes plays a crucial role in cellular signaling pathways associated with cancer and inflammation. The compound has shown potent inhibitory effects on specific isoforms of PI3-kinase, particularly PI3Kα and PI3Kβ, which are implicated in tumorigenesis and inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study highlighted the compound's capability to inhibit tumor cell invasion and metastasis by targeting PI3K signaling pathways. This suggests potential applications in cancer therapy .

- Anti-inflammatory Potential : The compound has been investigated for its effects on diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating the immune response through PI3K inhibition, it may offer therapeutic benefits in treating these conditions .

The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with target enzymes:

- Selective Binding : The presence of hydroxyethyl groups enhances solubility and facilitates interaction with enzyme active sites.

- Inhibition Profile : The compound selectively inhibits certain isoforms of PI3K while sparing others, which may reduce side effects associated with broader kinase inhibitors .

常见问题

Q. What are the recommended synthetic routes for 3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid?

AI-powered synthesis planning tools (e.g., Template_relevance models) can predict feasible routes by leveraging reaction databases like Pistachio, Reaxys, and BKMS_METABOLIC. One-step synthesis strategies are prioritized for efficiency, with precursor scoring based on heuristic relevance and plausibility thresholds (≥0.01). For example, pyrazine derivatives with hydroxyethyl groups may undergo nucleophilic substitution or condensation reactions .

Q. Which spectroscopic methods are optimal for characterizing this compound?

Key techniques include:

- NMR : To resolve hydroxyethyl (-CH2CH2OH) and pyrazine proton environments.

- IR Spectroscopy : For identifying carboxylic acid (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches.

- Mass Spectrometry : To confirm molecular weight (e.g., C11H15N3O4, theoretical MW 265.26 g/mol) and fragmentation patterns .

Q. What are the solubility and stability properties under varying pH conditions?

The carboxylic acid group confers pH-dependent solubility:

- Low pH (acidic) : Protonated form (COOH) reduces solubility in water.

- High pH (basic) : Deprotonated (COO⁻) increases aqueous solubility. Stability studies should monitor degradation under oxidative or thermal stress via HPLC .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental synthetic yields?

Quantum chemical calculations (e.g., DFT) optimize reaction pathways by evaluating transition states and intermediates. Feedback loops integrating experimental data (e.g., byproduct profiles) refine computational models, narrowing optimal conditions (e.g., solvent, catalyst) .

Q. What strategies mitigate byproduct formation during synthesis?

- Purification : Acid-base extraction (e.g., sodium carbonate wash to remove unreacted acids) .

- Recrystallization : Use polar solvents (e.g., methanol/water) to isolate the target compound from impurities .

- Reaction Optimization : Adjust stoichiometry (e.g., excess hydroxyethylating agents) to minimize side reactions .

Q. How does the compound interact with biological targets (e.g., enzymes)?

Molecular docking studies can predict binding affinities to pyrazine-recognizing enzymes (e.g., oxidoreductases). Fluorescence quenching assays or SPR may validate interactions, with dose-response curves quantifying inhibition constants (Ki) .

Q. What are the challenges in scaling synthesis from lab to pilot scale?

Key issues include:

- Heat Transfer : Exothermic reactions (e.g., hydroxyethylation) require controlled temperature gradients.

- Purification Efficiency : Column chromatography may be replaced with continuous crystallization for large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。